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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the Cross-

linking of Matched RNAs and Deep Sequencing (COMRADES) technique, utilizing Psoralen-
Triethylene Glycol Azide to determine in vivo RNA structures and interactions. This method is

particularly powerful for elucidating the structural ensembles of RNAs within their native cellular

environment.

Introduction
The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) protocol is a high-

throughput method designed to capture the structural flexibility of RNA molecules inside living

cells. By employing a cell-permeable psoralen derivative, Psoralen-triethylene glycol azide,

COMRADES facilitates the in vivo cross-linking of base-paired RNA regions. The integrated

azide group enables a bio-orthogonal click reaction for the efficient attachment of biotin,

allowing for a dual-enrichment strategy. This methodology significantly enhances the probing

depth of specific RNAs, making it possible to identify and quantify coexisting RNA

conformations and intermolecular interactions. The COMRADES technique has been

successfully applied to determine the complete genome architecture of viruses like Zika virus

within infected human cells, revealing novel structural elements and interactions with host non-

coding RNAs.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15558944?utm_src=pdf-interest
https://www.benchchem.com/product/b15558944?utm_src=pdf-body
https://www.benchchem.com/product/b15558944?utm_src=pdf-body
https://www.benchchem.com/product/b15558944?utm_src=pdf-body
https://www.researchgate.net/publication/327559631_COMRADES_determines_in_vivo_RNA_structures_and_interactions
https://www.researchgate.net/publication/332396462_A_Quick_Computational_Statistical_Pipeline_Developed_in_R_Programing_Environment_for_Agronomic_Metric_Data_Analysis
https://pubmed.ncbi.nlm.nih.gov/31543876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the Method
The COMRADES protocol integrates several key molecular biology techniques to capture and

analyze RNA structures. The workflow begins with the treatment of living cells with Psoralen-
triethylene glycol azide, a photoactivatable cross-linker that intercalates into RNA helices.

Upon exposure to 365 nm UV light, covalent cross-links are formed between pyrimidines on

opposite strands of a duplex. Following RNA extraction and fragmentation, the RNA of interest

is specifically enriched. A biotin moiety is then attached to the cross-linked regions via a

copper-free click reaction with the azide group on the psoralen molecule. This allows for a

second affinity purification step, significantly enriching for cross-linked RNA fragments. These

fragments are then subjected to proximity ligation to create chimeric RNA molecules, where the

two ends of the original cross-linked duplex are joined. After reversal of the cross-links, these

chimeric sequences are reverse transcribed, converted into a cDNA library, and analyzed by

high-throughput sequencing. The resulting chimeric reads are then mapped back to the

reference genome or transcriptome to identify the base-paired regions.[4][5]

Applications
The COMRADES protocol is a versatile tool with a broad range of applications in RNA biology

and drug development:

Viral RNA Genomics: Elucidating the in vivo secondary and tertiary structure of viral RNA

genomes, providing insights into viral replication, translation, and pathogenesis. This has

been demonstrated with the Zika virus, where COMRADES was used to map the

architecture of its RNA genome inside cells and identify interactions with human non-coding

RNAs.[1][2][3]

Cellular RNA Structure and Function: Investigating the structural dynamics of cellular non-

coding RNAs (e.g., lncRNAs, snRNAs) and their roles in gene regulation.

RNA-RNA Interaction Mapping: Identifying and quantifying both intramolecular and

intermolecular RNA-RNA interactions on a transcriptome-wide scale.

Drug Discovery and Development: Screening for small molecules that alter the structure of

pathogenic RNAs (e.g., viral or bacterial RNAs) or disease-associated cellular RNAs,

providing a novel approach for therapeutic intervention.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15558944?utm_src=pdf-body
https://www.benchchem.com/product/b15558944?utm_src=pdf-body
https://medium.com/operations-research-bit/pipeline-management-for-data-analysis-in-bioinformatics-why-you-should-care-48aac8920344
https://www.researchgate.net/publication/295001011_Protocol_S1
https://www.researchgate.net/publication/327559631_COMRADES_determines_in_vivo_RNA_structures_and_interactions
https://www.researchgate.net/publication/332396462_A_Quick_Computational_Statistical_Pipeline_Developed_in_R_Programing_Environment_for_Agronomic_Metric_Data_Analysis
https://pubmed.ncbi.nlm.nih.gov/31543876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding RNA Processing: Studying the conformational changes in RNA molecules

during processes such as splicing, translation, and degradation.

Quantitative Data Summary
The following tables summarize key quantitative data obtained from the COMRADES protocol,

primarily from studies on the Zika virus RNA genome.

Parameter Value/Range Notes

Enrichment

Target RNA Enrichment ~1,000-fold

Enrichment of the RNA of

interest is achieved through

specific capture methods.[4][5]

Sequencing and Reads

Chimeric Read Yield 4-fold higher than control

COMRADES yields a

significantly higher percentage

of ligated chimeric reads

compared to non-cross-linked

or control samples.[4][5]

Non-redundant Chimeric

Reads
1.7 million

For the Zika virus genome, this

high number of unique

chimeric reads allows for in-

depth structural analysis.[1]

Reproducibility

Biological Replicates High reproducibility

The COMRADES method

demonstrates high

reproducibility between

independent biological

experiments.[5]

Experimental Protocols
This section provides a detailed, step-by-step protocol for the COMRADES method.
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In Vivo Psoralen Cross-linking
Cell Culture: Culture cells to the desired confluency (e.g., ~150 million cells per replicate).

Psoralen Incubation:

Wash the cells three times with phosphate-buffered saline (PBS).

Incubate the cells for 20 minutes with 0.4 mg/ml Psoralen-triethylene glycol azide
dissolved in a suitable medium (e.g., OptiMEM I without phenol red).

UV Cross-linking:

Place the cells on ice.

Irradiate with 365 nm UV light for 10 minutes using a UV cross-linker. Note: Prolonged

UVA irradiation should be avoided to prevent decomposition of the azide moiety.[5]

Cell Lysis and RNA Purification:

Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).

Degrade proteins by treating with proteinase K.

Purify the total RNA using a commercial kit (e.g., RNeasy midi kit).

Target RNA Enrichment (First Enrichment)
Hybridization:

Mix the total RNA with a set of biotinylated DNA oligonucleotides (20-mers) designed to

tile across the RNA of interest.

Incubate in hybridization buffer (500 mM NaCl, 0.7% SDS, 33 mM Tris-Cl pH 7, 0.7 mM

EDTA, 10% Formamide) at 37°C for 6 hours with rotation.[5]

Capture:
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Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) and

incubate for an additional hour at 37°C.[5]

Washing:

Capture the beads on a magnet and wash five times with 2x SSC buffer containing 0.5%

SDS.[5]

Elution:

Release the captured RNA from the beads by degrading the DNA probes with DNase I

(e.g., Turbo DNase) at 37°C for 30 minutes.[5]

Clean up the enriched RNA using an RNA purification kit.

RNA Fragmentation and Biotinylation (Click Chemistry)
RNA Fragmentation:

Fragment the enriched RNA to an average size of ~100 nucleotides using RNase III.

Clean up the fragmented RNA.

Copper-Free Click Reaction:

Incubate the fragmented RNA at 37°C for 90 minutes with 150 µM Click-IT Biotin DIBO

Alkyne and an RNase inhibitor.[5]

Terminate the reaction and purify the biotinylated RNA.

Enrichment of Cross-linked RNA Fragments (Second
Enrichment)

Streptavidin Pulldown: Perform a second streptavidin pulldown using streptavidin-coated

magnetic beads to enrich for the biotinylated (and therefore cross-linked) RNA fragments.

Washing and Elution: Wash the beads extensively and elute the enriched RNA fragments.
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Proximity Ligation and Library Preparation
Proximity Ligation:

Before ligation, heat the RNA to 85°C for 2 minutes and then rapidly cool on ice.

Perform the proximity ligation in the presence of T4 RNA Ligase 1, ATP, and an RNase

inhibitor. Incubate for 16 hours at 16°C.[5]

Purify the ligated RNA.

Cross-link Reversal: Reverse the psoralen cross-links by exposing the RNA to 254 nm UV

light.

Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA

templates.

Library Construction and Sequencing: Prepare a sequencing library from the cDNA and

perform high-throughput sequencing.

Computational Analysis
The computational pipeline for analyzing COMRADES data involves several key steps:

Read Processing: Trim adapter sequences and filter for high-quality reads.

Mapping: Align reads to the reference genome or transcriptome.

Chimeric Read Identification: Identify reads that map to two distinct genomic locations,

representing the two arms of a cross-linked RNA duplex.

Interaction Calling and Filtering: Statistically assess the significance of the identified

interactions and filter out potential artifacts.

Structure Modeling: Use the high-confidence interactions as constraints to model the

secondary and tertiary structure of the RNA.

Visualizations
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Experimental Workflow
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Caption: The experimental workflow of the COMRADES protocol.
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Caption: Logical flow of the computational analysis in COMRADES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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